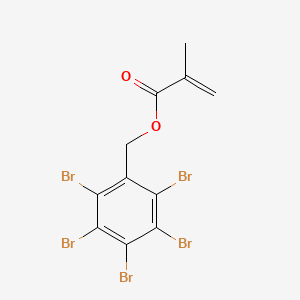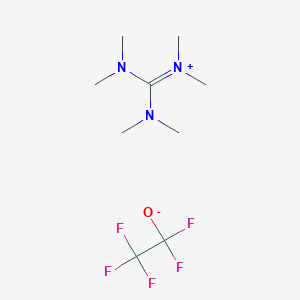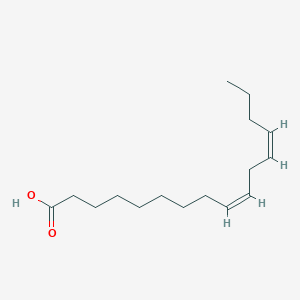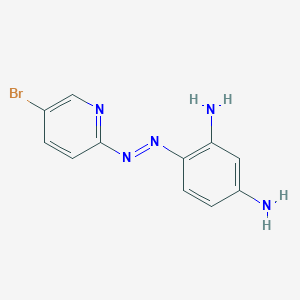
Pentabromobenzyl methacrylate
概要
説明
作用機序
Target of Action
Pentabromobenzyl methacrylate is primarily used in the field of optoelectronics . It is a monomer that is used to create high refractive index polymers for optical waveguides . The primary targets of this compound are therefore the materials used in the construction of these waveguides.
Mode of Action
The compound interacts with its targets by undergoing polymerization. This process involves the formation of copolymers with other substances, such as styrene . The resulting changes include the creation of flame retardant nano/micro-sized particles .
Result of Action
The primary result of this compound’s action is the formation of high refractive index polymers. These polymers are used in the construction of optical waveguides, which are structures that guide light from one point to another . The compound can also yield flame retardant nano/micro-sized particles when polymerized in methyl ethyl ketone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other substances, such as styrene . Additionally, the compound’s efficacy and stability can be influenced by storage conditions. It is typically stored at temperatures of 2-8°C .
生化学分析
Biochemical Properties
Pentabromobenzyl methacrylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can interact with various enzymes involved in metabolic pathways, potentially inhibiting or altering their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to competitive inhibition or allosteric modulation.
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can alter gene expression and cellular responses to stress . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage, which can have long-term consequences for cell viability and function.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage, as well as adverse effects on reproductive health . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects become apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with cellular components, leading to oxidative stress and potential cellular damage. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific cellular components, leading to its preferential accumulation in certain tissues, such as adipose tissue and the liver.
Subcellular Localization
The subcellular localization of this compound can significantly affect its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Pentabromobenzyl methacrylate can be synthesized through the polymerization of pentabromobenzyl acrylate or this compound in a mixture of water-miscible aprotic solvents . The polymerization process typically involves free radical polymerization methods, which are initiated by thermal or photochemical means .
Industrial Production Methods
In industrial settings, the production of this compound involves solution polymerization techniques. This method ensures high yields and purity of the final product . The reaction conditions are carefully controlled to maintain the integrity of the brominated structure and to achieve the desired molecular weight distribution .
化学反応の分析
Types of Reactions
Pentabromobenzyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization Reactions: It can be polymerized to form high molecular weight polymers with flame-retardant properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and azides.
Polymerization Reactions: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound with various functional groups.
Polymerization Reactions: The major products are high molecular weight polymers with enhanced flame-retardant properties.
科学的研究の応用
Pentabromobenzyl methacrylate has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to its high bromine content and its ability to form high molecular weight polymers with excellent flame-retardant properties. Compared to similar compounds, it offers superior performance in terms of thermal stability and flame retardancy .
特性
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCKBPDVTNESEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60631-75-6 | |
| Record name | Pentabromobenzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)


![11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B3183082.png)
